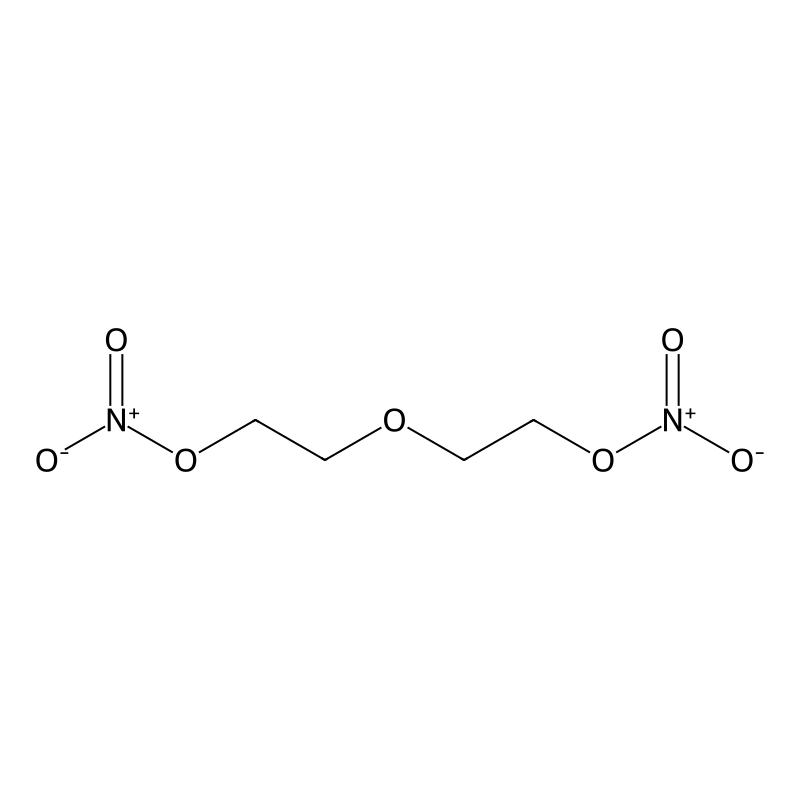

Diethylene glycol dinitrate

O2NOC2H4OC2H4ONO2

C4H8N2O7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O2NOC2H4OC2H4ONO2

C4H8N2O7

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3.9X10+3 mg/L at 25 °C

Slightly soluble in alcohol; soluble in ethe

Canonical SMILES

Use in Explosives and Propellants

Specific Scientific Field: This application falls under the field of Chemical Engineering and Materials Science .

Summary of the Application: DEGDN is an explosive nitrated alcohol ester. It is chemically similar to numerous other high explosives, but pure DEGDN is difficult to ignite or detonate . It can be mixed with nitrocellulose or nitroglycol to form a colloid, which is used in smokeless powder for artillery and rocket propellant .

Methods of Application or Experimental Procedures: DEGDN can be made by nitration of diethylene glycol with nitric acid in the presence of a dehydrating agent like concentrated sulfuric acid . It can then be mixed with nitrocellulose or nitroglycol to form a colloid .

Results or Outcomes: During World War II, the Kriegsmarine frequently used this mixture in their artillery . It has also found use as a desensitizing plasticizer because it contributes to the power of the mixture while stabilizing the explosives .

Use in Medical Treatment

Specific Scientific Field: This application falls under the field of Medicine and Pharmacology .

Summary of the Application: Like nitroglycerine, DEGDN rapidly causes vasodilation through the release of nitric oxide, a physiological signaling molecule that relaxes smooth muscle . Consequently, DEGDN has occasionally been used medically to relieve angina, which is substernal chest pain associated with impaired cardiac circulation .

Results or Outcomes: The rationale for its use in treating angina is that the concurrent headache it induces is somewhat less severe than other nitro compounds .

Diethylene glycol dinitrate is a nitrated compound with the chemical formula . It is classified as an explosive and is primarily used in military applications and as a component in propellants. The compound appears as a colorless to yellowish oily liquid and is known for its high sensitivity to heat, friction, and shock, which can lead to violent combustion or explosion if not properly handled . Diethylene glycol dinitrate is synthesized through the nitration of diethylene glycol using nitric acid in the presence of a dehydrating agent such as concentrated sulfuric acid .

DEGDN is a dangerous substance due to its explosive nature. Here are some key safety concerns:

- Flammability: DEGDN is flammable and can be ignited by heat, friction, shock, or electrostatic discharge [].

- Explosivity: Pure DEGDN is relatively insensitive to detonation but can form explosive mixtures with other substances [].

- Toxicity: Inhalation of DEGDN can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired.

- Reactivity: DEGDN can react violently with strong oxidizing agents [].

- Nitration: The primary synthesis route involves the nitration of diethylene glycol, where nitric acid reacts with the hydroxyl groups of the glycol under acidic conditions .

- Decomposition: Upon heating or under shock, diethylene glycol dinitrate can decompose explosively, similar to other nitrated compounds like nitroglycerin. This decomposition typically results in the formation of nitrogen oxides and other gaseous products .

- Reactivity with Oxidizing Agents: It can react violently with strong oxidizers such as perchlorates and permanganates, leading to detonation .

The synthesis of diethylene glycol dinitrate typically involves:

- Nitration Process: Diethylene glycol is mixed with a nitrating mixture of nitric acid and sulfuric acid. The reaction is performed under controlled temperatures to prevent excessive decomposition.

- Purification: The crude product is often purified through washing and distillation to remove unreacted materials and by-products .

General Reaction Equation

Acid-Catalyzed Esterification Mechanisms

The laboratory synthesis of diethylene glycol dinitrate follows well-established acid-catalyzed esterification mechanisms involving the reaction of diethylene glycol with nitric acid in the presence of concentrated sulfuric acid as a dehydrating agent [1] [2]. The fundamental reaction proceeds through electrophilic substitution where the hydroxyl groups of diethylene glycol are replaced by nitrate ester groups [1].

The nitration mechanism involves the formation of the nitronium ion (NO₂⁺) from nitric acid in the presence of sulfuric acid, which acts as both a catalyst and dehydrating agent [2]. The nitronium ion then attacks the oxygen atom of the hydroxyl groups in diethylene glycol, forming the nitrate ester bonds characteristic of diethylene glycol dinitrate [1] [2].

A typical laboratory protocol involves the dropwise addition of diethylene glycol (9 milliliters, 0.09 moles) to a pre-cooled mixture of fuming nitric acid (12 milliliters) and concentrated sulfuric acid (9 milliliters, 98 percent) [2]. The reaction is highly exothermic and requires careful temperature control throughout the addition process [2].

The stoichiometric relationship follows the general equation where one mole of diethylene glycol reacts with two moles of nitric acid to produce one mole of diethylene glycol dinitrate and two moles of water [1]. The water formed during the reaction is continuously removed by the sulfuric acid, driving the equilibrium toward product formation [2].

Research findings indicate that the nitration of diethylene glycol is very similar to that of glycerine, with the mechanism of the reaction being essentially the same and the heat evolved being almost identical [3]. The ether linkage in diethylene glycol's chemical structure contributes to enhanced solubilities compared to nitroglycerin, affecting both the reaction dynamics and product separation characteristics [3].

Temperature Control Strategies for Exothermic Reactions

Temperature control represents a critical aspect of diethylene glycol dinitrate synthesis due to the highly exothermic nature of the nitration reaction [2] [4]. Laboratory protocols typically maintain reaction temperatures between -5°C and 0°C during the initial addition phase to prevent thermal runaway and decomposition [2].

The addition of diethylene glycol to the nitrating mixture must be conducted slowly over approximately 30 minutes while maintaining the temperature between -5°C and 0°C [2]. This controlled addition prevents the temperature from exceeding 0°C, which could lead to violent decomposition or explosive reactions [2] [4].

Following the initial addition phase, the reaction mixture is stirred continuously at 10-15°C for 30 minutes to ensure complete nitration [2]. The temperature control during this phase is equally critical, as elevated temperatures can cause decomposition of the product or formation of unwanted side products [2].

Research conducted on pilot plant operations revealed that the maximum temperature of nitration was maintained at 25°C using two thermometers with different immersion depths to monitor temperature throughout the nitration apparatus [4]. The nitration process employed cooling systems to maintain these controlled temperatures and prevent thermal excursions [4].

Industrial experience has shown that continuous monitoring of reaction temperature is essential, with automatic warning systems incorporating mercury trip switches that activate at predetermined temperature limits [5]. These systems provide immediate notification of temperature excursions that could compromise product quality or create hazardous conditions [5].

Flow nitration techniques have demonstrated superior temperature control compared to batch processes, with continuous flow reactors providing more effective heat removal and temperature management [6]. Research indicates that flow nitration of diethylene glycol at controlled temperatures can achieve yields of 95 percent while maintaining precise thermal control throughout the reaction [6].

Industrial Manufacturing Processes

Industrial production of diethylene glycol dinitrate employs continuous nitration processes, most commonly utilizing the Schmid continuous process adapted from nitroglycerin manufacturing [5] [3]. The Schmid plant consists essentially of a calandria-type nitrator and an inclined separator box, where diethylene glycol and mixed acid are fed continuously to the nitrator [5].

The continuous process design incorporates a nitrator with vertical cooling tubes encased in a brine cooling system, allowing for precise temperature control during the highly exothermic nitration reaction [5]. The reaction mixture is cooled by passage through multiple vertical tubes, with the emulsion formed overflowing into a separator where constant separation levels are maintained [5].

Industrial mixed acid composition typically contains 69 percent nitric acid and 31 percent sulfuric acid, with the nitrous acid content not exceeding 0.05 percent to ensure stability of the waste acid [3]. The mixed acid ratio of 2.76 parts mixed acid to one part diethylene glycol has been determined to provide optimal yields while maintaining acceptable waste acid stability [3].

The continuous manufacturing process offers significant advantages over batch operations, particularly in handling the unstable waste acid produced during nitration [5] [3]. Continuous processes enable immediate processing of waste acids, preventing decomposition that occurs when acids are stored for extended periods [3].

| Process Parameter | Batch Process | Continuous Process |

|---|---|---|

| Yield (percent of theory) | 85-88 | 90 |

| Waste acid stability | 4 hours | 12 hours |

| Acid recovery efficiency | 30 percent nitric acid | 43 percent nitric acid |

| Temperature control | Manual monitoring | Automated systems |

| Production capacity | Limited by vessel size | Scalable throughput |

Industrial plants incorporate sophisticated feed control systems with rotameters for precise metering of both diethylene glycol and mixed acid feeds [5]. The diethylene glycol is maintained at controlled temperatures of 20°C ± 0.1°C using tempering coils to ensure accurate flow measurement and consistent reaction conditions [5].

The separator component of industrial systems maintains constant separation levels through continuous removal of product from the top and spent acid from the bottom of the vessel [5]. Separated diethylene glycol dinitrate contains considerably more dissolved acid (22-23 percent) compared to nitroglycerin (5-7 percent), requiring enhanced acid recovery systems [3].

Continuous counter-current washing systems are employed in industrial operations for both deacidification and stabilization of the crude product [5]. These washing systems operate continuously and provide more efficient acid recovery compared to batch washing methods [5] [3].

Industrial production facilities incorporate integrated waste acid treatment systems, including denitrification towers where dissolved organic matter is destroyed and nitrogen dioxide is recovered as 60 percent nitric acid [5]. This integrated approach ensures both environmental compliance and economic recovery of valuable nitric acid [5].

Purification Techniques and Quality Control Measures

The purification of diethylene glycol dinitrate involves multiple sequential washing stages designed to remove residual acids and ensure product stability [7]. The crude product from nitration contains significant amounts of dissolved acids that must be removed through systematic washing procedures [3] [7].

Primary purification begins with pre-washing using water to remove the majority of residual acids [7]. The pre-wash procedure typically involves washing the separated diethylene glycol dinitrate with its own weight of water in pre-wash tanks, with cooling water circulation to maintain temperatures below 25°C [7].

Alkaline washing represents the critical secondary purification stage, utilizing sodium bicarbonate or sodium carbonate solutions [7]. Research has demonstrated that a 2 percent sodium sulphite/sodium carbonate wash provides valuable stabilizing effects and enables reduction of washing procedures to two alkaline and two water washes [7].

The washing sequence typically follows this protocol:

- First alkaline wash: 2 percent sodium bicarbonate solution for 3.5 hours

- Second alkaline wash: 2 percent sodium bicarbonate solution continuation

- Multiple water washes: Sequential washing with water until neutral pH achieved

- Final filtration: Removal of suspended particles and water droplets [7]

Quality control measures include heat stability testing, where the heat test duration serves as an indicator of product purity and stability [7]. Heat tests of 10-13 minutes are typically obtained for properly purified material, with longer heat test times indicating higher purity levels [7].

High-performance liquid chromatography represents the primary analytical method for quality control of diethylene glycol dinitrate [8] [9]. The reverse-phase chromatographic method employs acetonitrile, water, and phosphoric acid as the mobile phase, providing precise quantification of the compound [8] [9].

| Quality Parameter | Specification | Test Method |

|---|---|---|

| Purity | ≥99.9 percent | High-performance liquid chromatography |

| Heat stability | 10-20 minutes | Heat test procedure |

| Moisture content | ≤0.12 percent | Karl Fischer titration |

| Acidity | pH 6-8 | pH measurement |

| Color | Colorless to pale yellow | Visual inspection |

Spectroscopic characterization employs nuclear magnetic resonance spectroscopy and infrared spectroscopy for structural confirmation and purity assessment [10] [11]. These techniques provide definitive identification of the diethylene glycol dinitrate structure and detection of potential impurities [10] [11].

Gas chromatography-mass spectrometry analysis enables detection and quantification at very low concentrations, with detection limits of 0.005 milligrams per liter achievable for diethylene glycol dinitrate [12]. This analytical technique proves particularly valuable for trace analysis and impurity detection [12].

Differential scanning calorimetry provides thermal characterization data essential for quality control, including melting point determination, decomposition temperature measurement, and thermal stability assessment [10] [11]. These thermal properties serve as critical quality indicators for industrial applications [10] [11].

Water content determination utilizes specialized drying procedures involving anhydrous calcium chloride addition in amounts of 8-12 percent by weight, maintained for 8-12 hours to achieve moisture levels of 0.12 percent or lower [13]. This moisture control is essential for long-term stability and storage [13].

Phlegmatization Procedures for Stability Enhancement

Phlegmatization represents an essential process for enhancing the stability and reducing the sensitivity of diethylene glycol dinitrate for practical applications [14] [15]. The compound is classified as an extremely sensitive explosive if not properly desensitized with appropriate phlegmatizing additives [14].

Ethyl centralite serves as the most commonly employed stabilizer for diethylene glycol dinitrate, typically added at concentrations of 0.5 percent by weight [15]. This stabilizer provides effective desensitization while maintaining the energetic properties required for propellant applications [15].

Alternative stabilization systems have been investigated, including combinations of sodium carbonate and sodium sulphite solutions [7]. Research has demonstrated that sodium sulphite-containing wash solutions provide significant stabilizing effects, enabling reduced washing requirements while maintaining product stability [7].

The phlegmatization process involves uniform distribution of the stabilizing agent throughout the diethylene glycol dinitrate matrix [15]. This distribution is typically achieved through controlled mixing procedures that ensure homogeneous stabilizer dispersion without introducing mechanical energy that could trigger decomposition [14] [15].

Temperature control during phlegmatization procedures is critical, with operations typically conducted at ambient temperatures to minimize thermal stress on the explosive material [14]. The addition of stabilizers must be performed slowly and carefully to prevent localized heating or mechanical shock [14].

Storage stabilization requires maintenance of controlled environmental conditions, including temperature regulation and protection from acids and incompatible materials [16]. Industrial storage specifications mandate fireproof facilities with separation from acids, food products, and feedstuffs [16].

| Stabilizer Type | Concentration | Application | Stability Enhancement |

|---|---|---|---|

| Ethyl centralite | 0.5 percent | General purpose | Standard stabilization |

| Sodium carbonate | 2 percent | Washing stage | Enhanced washing stability |

| Sodium sulphite | 2 percent | Combined with carbonate | Superior stabilizing effect |

| Calcium chloride | 8-12 percent | Moisture control | Long-term storage stability |

Long-term stability monitoring involves periodic assessment of chemical composition, thermal stability, and physical properties [16]. These evaluations ensure that phlegmatized diethylene glycol dinitrate maintains its required performance characteristics throughout its intended storage life [16].

The effectiveness of phlegmatization procedures is evaluated through sensitivity testing, including impact sensitivity and friction sensitivity measurements [10]. These tests confirm that the stabilized material meets required sensitivity specifications for intended applications [10].

Thermodynamic Characterization

Vapor Pressure and Volatility Measurements

Diethylene glycol dinitrate exhibits low volatility characteristics, making it suitable for applications requiring reduced vapor emissions compared to more volatile nitrate esters. Experimental vapor pressure measurements have been conducted using multiple methodologies to establish accurate thermodynamic data [1] [2].

The vapor pressure of diethylene glycol dinitrate at 20°C has been measured using the air-bubbling method, where 19 liters of thoroughly dried air were passed through pure material at a fixed temperature [2]. The measurements yielded values of 0.0098, 0.0079, and 0.0044 millimeters of mercury, with an average of 0.007 millimeters of mercury at 22.4°C [2]. Additional measurements report vapor pressure values of 0.0036 millimeters of mercury at 20°C [1] and 0.5 Pascal at 20°C [3], confirming the compound's low volatility profile.

Experimental boiling point determinations have revealed that diethylene glycol dinitrate begins ebullition at 161°C when heated in an oil bath using small quantities in melting point tubes [2]. Under reduced pressure conditions of 0.9 kilopascal, the boiling point is 139°C [3]. However, attempts to determine boiling points at reduced pressures using larger quantities resulted in partial decomposition, making it impracticable to derive a complete vapor-pressure curve for the pure substance [2].

The compound's low vapor pressure contributes to its classification as having essentially nonvolatile behavior from water surfaces, with Henry's Law constant estimated at 3.9 × 10⁻⁷ atmosphere-cubic meter per mole [4]. This thermodynamic property is crucial for environmental fate assessments and workplace safety considerations.

Phase Transition Behavior Analysis

Phase transition studies have established critical thermal parameters for diethylene glycol dinitrate through precise experimental methodologies. The melting point determination was conducted using a calibrated mercury thermometer in a transparent Dewar flask, employing approximately 20 grams of material cooled in an acetone bath [2].

The compound exhibits supercooling behavior when stirred during the cooling process, with supercooling observed to temperatures as low as -35°C [2]. Multiple freezing point measurements yielded values of -11.4°C, -11.2°C, -11.2°C, and -11.4°C, providing an average freezing point of -11.3°C [2]. However, commercial specifications list the freezing point as 2°C [1], indicating potential differences in material purity or measurement conditions.

Upon warming, the crystals melt at approximately the freezing point temperature, though the liquid-solid mixture does not maintain an absolutely constant temperature until complete melting occurs, with a slow temperature rise apparent despite vigorous stirring [2]. This behavior suggests complex phase transition kinetics possibly influenced by polymorphic transitions or metastable phases.

Differential thermal analysis measurements have been employed to investigate thermal properties and phase transitions [5]. Recent crystal structure determinations using low-temperature X-ray diffraction have provided detailed information about the solid-state packing and bonding properties, revealing intermolecular interactions that influence phase stability [5].

The compound's thermal decomposition begins at 160°C [1], establishing an upper temperature limit for stable phase behavior. Explosion temperature is reported at 200°C [1], defining critical thermal limits for safe handling and processing operations.

Solubility Profile in Organic Solvents

Diethylene glycol dinitrate demonstrates a distinctive solubility profile characterized by excellent miscibility with most non-polar organic solvents and limited solubility in polar protic solvents [2] [6]. Comprehensive solubility testing has revealed complete miscibility at ordinary temperatures with nitroglycerin, ethylene glycol dinitrate, diethyl ether, acetone, methanol, chloroform, benzene, toluene, aniline, nitrobenzene, glacial acetic acid, and glycol diacetate [2].

The compound exhibits poor solubility in polar protic solvents, being immiscible or only slightly soluble in ethanol, carbon tetrachloride, and carbon disulfide [2]. This selectivity pattern reflects the compound's molecular structure and polarity characteristics, favoring interactions with solvents of similar polarity parameters.

Aqueous solubility is limited, with experimental determinations reporting 4.1 grams per liter of water at 24°C [2] and 0.4 grams per 100 grams of water at 25°C [1]. This low water solubility is consistent with the compound's hydrophobic character and multiple nitrate ester functionalities.

The excellent miscibility with other nitrate esters, particularly nitroglycerin and ethylene glycol dinitrate, makes diethylene glycol dinitrate valuable as a plasticizer component in energetic formulations [2]. Density functional theory calculations and experimental thermal gravimetric analysis have shown that the similar dimer binding energies of nitrate ester plasticizers suggest uniform miscibility in propellant mixtures [7].

Solubility in acetonitrile has been demonstrated through analytical formulations, with standard solutions prepared at 10 micrograms per milliliter concentrations for analytical applications [8]. The compound's ready miscibility in most non-polar solvents facilitates purification and formulation processes in industrial applications.

Density and Viscosity Measurements

Precise density and viscosity measurements have been conducted using standardized analytical methods to establish fundamental physicochemical parameters. Specific gravity determinations were performed using a Westphal balance with a calibrated thermometer, measuring values at temperatures ranging from 1.1°C to 29.7°C in a controlled water bath environment [2].

The experimental specific gravity data demonstrates a linear relationship with temperature, with values decreasing from 1.4092 at 0°C to 1.3724 at 30°C [2]. The density at 20°C is consistently reported as 1.38 grams per cubic centimeter [1], with specific gravity values of 1.38 relative to water [1]. Gas pycnometry measurements have confirmed these density values for liquid samples at room temperature [5].

Viscosity determinations were conducted using a pipet-type viscometer calibrated with liquids of known viscosities [2]. At 20°C, the dynamic viscosity is 8.1 centipoise [1], demonstrating significantly lower viscosity compared to nitroglycerin under equivalent conditions [2]. The viscosity decreases with increasing temperature, following typical exponential decay patterns observed in organic liquids, with values ranging from 0.099 poise at 15°C to 0.066 poise at 27°C [2].

Comparative viscosity studies with nitroglycerin conducted under identical conditions show that diethylene glycol dinitrate possesses notably lower viscosity than nitroglycerin but higher viscosity than ethylene glycol dinitrate [2] [9]. This intermediate viscosity characteristic makes it particularly suitable for propellant applications requiring specific flow properties.

Refractive index measurements were performed using a Zeiss refractometer equipped with a water jacket and calibrated thermometer, employing sodium light over twenty-one measurement points between 2.55°C and 43.2°C [2]. The refractive index values demonstrate a linear relationship with temperature, decreasing from 1.4593 at 0°C to 1.4460 at 35°C, with a value of 1.4517 at 20°C [2].

Compatibility with Common Materials

Material compatibility assessments for diethylene glycol dinitrate have identified critical incompatibilities and safe material combinations essential for proper handling, storage, and application design. The compound exhibits significant reactivity with oxidizing agents, strong acids, and reducing agents, potentially resulting in detonation under certain conditions [10].

Oxidizing agents including perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine present severe incompatibility risks [10]. Contact with these materials may result in violent decomposition or detonation, requiring strict segregation during storage and handling operations.

Strong acids such as hydrochloric acid, sulfuric acid, and nitric acid are incompatible with diethylene glycol dinitrate [10]. The compound is unstable in contact with spent acid containing free nitric acid, showing decomposition when allowed to stand in contact with such solutions at elevated temperatures [2]. This incompatibility necessitates careful acid management during synthesis and purification processes.

Reducing agents including lithium, sodium, aluminum, and their corresponding hydrides present detonation hazards when in contact with diethylene glycol dinitrate [10]. These materials must be excluded from storage areas and processing equipment to prevent accidental contact.

Physical stimuli compatibility varies significantly. The compound demonstrates low friction sensitivity compared to nitroglycerin [11], but remains sensitive to impact, shock, vibration, and electrostatic discharge [10]. Impact sensitivity testing shows detonation occurrence at 160 centimeters using a 2-kilogram weight [1], indicating moderate impact sensitivity requiring appropriate handling precautions.

Compatible materials include nitrocellulose, with which diethylene glycol dinitrate forms stable colloids used in smokeless powder formulations [11] [1]. Triethylene glycol dinitrate and other nitrate ester plasticizers demonstrate excellent compatibility, allowing for mixed formulations with tailored properties [11]. Stabilizer compatibility has been established with ethyl centralite, typically added at 0.5% concentration for chemical stability enhancement [1].

Elastomeric material compatibility varies with temperature and exposure duration. At room temperature, the compound shows good compatibility with most elastomeric materials including nitrile rubber, ethylene propylene diene monomer, ethylene propylene rubber, and fluorocarbon materials [12]. However, compatibility decreases significantly at elevated temperatures, with many elastomers showing poor performance at 80°C and above [12].

Physical Description

LIQUID.

Color/Form

Yellow oil

Colorless or yellowish liquid of low volatility

XLogP3

Boiling Point

at 0.9kPa: 139 °C

Vapor Density

Density

LogP

log Kow = 0.98

Melting Point

Freezing point: -11.3 °C

2 °C

UNII

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.9X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 0.5

Pictograms

Explosive;Acute Toxic;Health Hazard